molecular formula C20H33N5O2 B2356687 3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione CAS No. 672919-13-0

3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2356687
CAS RN: 672919-13-0
M. Wt: 375.517
InChI Key: FZWYDFYEUPWXEU-UHFFFAOYSA-N
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Description

3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. It has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Chemical Properties and Reactions Research on purine-6,8-diones, a class to which the compound is related, has been conducted to understand their ionization and methylation reactions. These compounds are categorized based on their substituents, affecting their physical properties and reactivity. Methylation of these compounds, especially in the presence of a 3-methyl substituent, shows specificity due to steric hindrance, which influences their potential applications in chemical synthesis and modifications (Rahat, Bergmann, & Tamir, 1974).

Pharmacological Studies In the realm of pharmacology, derivatives of purine-2,6-dione have been explored for their potential psychotropic activities. Studies have focused on creating new series of these derivatives to evaluate their affinity for serotonin receptors, which could indicate their antidepressant and anxiolytic properties. Such research aids in understanding the therapeutic potential of these compounds in treating mental health disorders (Chłoń-Rzepa et al., 2013).

Solid-State Studies Solid-state studies on methylxanthines, compounds structurally related to purine-2,6-diones, provide insights into their therapeutic potential and interaction patterns. This research is crucial for understanding the molecular basis of their pharmacological effects, which is derived from their ability to form intra- and intermolecular interactions. Such studies are foundational for designing drugs with improved efficacy and reduced side effects (Latosinska et al., 2014).

Analgesic Potential The exploration of new purine-2,6-dione derivatives for their analgesic and anti-inflammatory properties highlights the versatility of these compounds in medicinal chemistry. Identifying compounds with significant activity in this area broadens the scope of potential therapeutic applications, offering alternatives for pain management and inflammation treatment (Zygmunt et al., 2015).

properties

IUPAC Name

3-methyl-8-(4-methylpiperidin-1-yl)-7-octylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O2/c1-4-5-6-7-8-9-12-25-16-17(23(3)20(27)22-18(16)26)21-19(25)24-13-10-15(2)11-14-24/h15H,4-14H2,1-3H3,(H,22,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWYDFYEUPWXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione

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